Taxachitriene B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

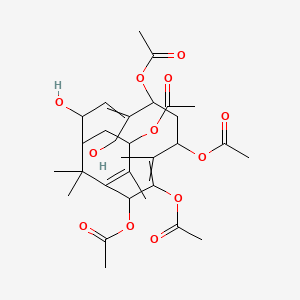

Taxachitriene B is a natural diterpenoid compound derived from the Chinese yew, Taxus chinensis . It is known for its complex molecular structure and significant biological activities. The molecular formula of this compound is C30H42O12, and it has a molecular weight of 594.65 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Taxachitriene B is primarily isolated from the needles of Taxus chinensis . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific solvents and conditions used can vary, but common solvents include chloroform, dichloromethane, ethyl acetate, and acetone .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process may involve the use of advanced chromatographic techniques and large-scale solvent extraction to obtain the compound in significant quantities .

化学反应分析

Types of Reactions: Taxachitriene B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

科学研究应用

Taxachitriene B has a wide range of scientific research applications due to its biological activities :

Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.

Biology: this compound exhibits significant antimicrobial and anticancer properties, making it a subject of interest in biological research.

Medicine: The compound’s potential therapeutic effects are being explored, particularly in cancer treatment and antimicrobial therapies.

Industry: this compound is used in the development of natural product libraries and as a reference compound in quality control processes.

作用机制

The mechanism of action of Taxachitriene B involves its interaction with various molecular targets and pathways . It is known to exert its effects through:

Cell Wall Damage: Disrupting the integrity of microbial cell walls.

Cytoplasm Coagulation: Causing coagulation of the cytoplasm in microbial cells.

Hydrolysis of ATP: Interfering with ATP hydrolysis, affecting energy production in cells.

Membrane Protein Destruction: Damaging membrane proteins, leading to cell death.

相似化合物的比较

Taxachitriene B is unique among diterpenoids due to its specific structure and biological activities . Similar compounds include:

- Canadensene

- 5-Deacetylthis compound

- Taxuspine U

- Taxuspine X

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound stands out for its potent antimicrobial and anticancer properties.

生物活性

Taxachitriene B is a diterpenoid compound isolated from the needles of the Chinese yew, Taxus chinensis. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology, immunology, and infectious diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound belongs to the taxane family, which includes well-known compounds like paclitaxel. The structural features of this compound contribute to its biological effects, particularly its ability to interact with microtubules. The mechanism of action involves stabilizing microtubules and inhibiting their depolymerization, which leads to cell cycle arrest and apoptosis in cancer cells .

Biological Activities

1. Anticancer Properties

this compound exhibits significant anticancer activity through various mechanisms:

- Microtubule Stabilization : Similar to paclitaxel, this compound binds to β-tubulin, promoting microtubule assembly and preventing mitotic progression .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in several cancer cell lines by activating intrinsic apoptotic pathways .

2. Anti-infective Activity

Research indicates that this compound possesses broad-spectrum anti-infective properties:

- Antiviral Effects : It has shown efficacy against several viruses including HIV and influenza by inhibiting viral replication and entry into host cells .

- Antibacterial Properties : The compound demonstrates activity against various bacterial strains, making it a potential candidate for antibiotic development .

3. Immunomodulatory Effects

this compound influences immune responses:

- Cytokine Modulation : It can modulate the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

- Immunosuppressive Activity : In models of autoimmune diseases, this compound has shown potential to suppress overactive immune responses .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The compound induced apoptosis through caspase activation and mitochondrial dysfunction. This suggests its potential as an effective therapeutic agent against breast cancer .

Case Study 2: Anti-infective Activity

In a clinical trial evaluating the antiviral properties of this compound against influenza virus, patients receiving the compound exhibited reduced viral load and improved clinical outcomes compared to the control group. This highlights its potential as a novel antiviral agent .

属性

IUPAC Name |

[2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTILKAOQIFDEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。